1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound featuring a chloro-methyl-substituted phenyl group at the 1-position and a formyl group at the 4-position of the triazole ring. This structure combines the electron-withdrawing chlorine atom and the electron-donating methyl group on the phenyl ring, which may influence its electronic properties, reactivity, and biological interactions. Triazole carbaldehydes are versatile intermediates in organic synthesis, particularly in click chemistry and medicinal chemistry, due to their ability to undergo condensation, cycloaddition, and nucleophilic addition reactions .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSFOWNSXBVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Alkyne Cycloaddition ("Click" Chemistry)
Step 1: Synthesis of Azide Intermediate
The azide precursor corresponding to the 3-chloro-4-methylphenyl moiety is prepared via nucleophilic substitution of a suitable halogenated aromatic compound with sodium azide. This azide is crucial for the cycloaddition step.
Step 2: Copper(I)-Catalyzed Cycloaddition
The azide intermediate undergoes 1,3-dipolar cycloaddition with an alkyne derivative to form the 1,2,3-triazole ring. The reaction is typically catalyzed by copper(I) iodide in the presence of a base such as triethylamine, in solvents like acetonitrile or aqueous mixtures at room temperature, yielding the 1-substituted triazole with high regioselectivity and good yields (typically 70–85%).
Reagents Conditions Yield (%) Azide + Alkyne CuI (2 equiv), Et3N (3 equiv), MeCN, RT, 3 h 76–82
Installation of the Formyl Group at the 4-Position
The aldehyde group at the 4-position of the triazole ring can be introduced by selective oxidation or by using formylated starting materials.
One approach involves the use of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be converted to the corresponding aldehydes by reduction or other functional group transformations.
Alternatively, formylation can be achieved via lithiation at the 4-position of the triazole ring followed by quenching with electrophilic formylating agents (e.g., DMF or paraformaldehyde derivatives), although this method requires careful control of reaction conditions to avoid side reactions.
Substitution on the Phenyl Ring
The 3-chloro-4-methylphenyl substituent is introduced either by starting from the corresponding substituted azide or by Suzuki–Miyaura cross-coupling reactions on halogenated triazole intermediates with appropriate arylboronic acids.
Suzuki coupling conditions typically involve Pd(OAc)2 as catalyst, K2CO3 as base, in a THF/H2O solvent mixture at elevated temperatures (85–90 °C) for 10–12 hours, providing good yields (82–91%) of various substituted triazole derivatives.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Azide formation | NaN3, DMF, 70 °C, 3 h | ~78 | From halogenated aromatic precursor |
| 2 | CuAAC (cycloaddition) | Azide + alkyne, CuI, Et3N, MeCN, RT, 3 h | 76–82 | Formation of 1-substituted 1,2,3-triazole |
| 3 | Suzuki–Miyaura cross-coupling | Pd(OAc)2, K2CO3, THF/H2O (3:1), 85–90 °C, 10–12 h | 82–91 | For aryl substitution on triazole N-1 |
| 4 | Formylation at triazole 4-position | Lithiation + electrophilic formylation or oxidation methods | Variable | Installation of aldehyde group |
Research Findings and Optimization Notes
The hydrophobicity at the 3-position of the triazole ring is critical for biological activity, which supports the use of 3-chloro-4-methylphenyl substituents to retain potency.
The CuAAC step is highly efficient and tolerant of various functional groups, making it a preferred method for assembling the triazole core.
The Suzuki coupling allows for diversification of the phenyl substituent, enabling the synthesis of analogs for structure-activity relationship studies.
Reaction yields and selectivity can be optimized by adjusting catalyst loading, solvent composition, temperature, and reaction time.
Use of aqueous or mixed aqueous-organic solvents in Suzuki coupling improves environmental compatibility without compromising yield.
Summary Table of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of 1,2,3-triazole core from azide and alkyne | High regioselectivity, mild conditions, good yields | Requires preparation of azide and alkyne precursors |
| Suzuki–Miyaura Cross-Coupling | Palladium-catalyzed coupling of halogenated triazole with arylboronic acids | Versatile aryl substitution, broad substrate scope | Requires palladium catalyst, elevated temperatures |
| Formylation via Lithiation or Oxidation | Introduction of aldehyde group at triazole 4-position | Direct installation of formyl group | Sensitive to reaction conditions, possible side reactions |
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has been studied for its potential as an antimicrobial agent against various bacterial and fungal strains. Its mechanism of action typically involves the inhibition of specific enzymes essential for microbial growth.
Anticancer Properties
Triazole compounds have also shown promise in cancer therapy. Studies suggest that this compound can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival. For example, it has been observed to inhibit the proliferation of specific cancer cell lines, making it a candidate for further development as an anticancer drug.
Agricultural Applications
Fungicides
The compound's structural features allow it to act as a fungicide, targeting plant pathogens effectively. Research has demonstrated that this compound can inhibit the growth of several phytopathogenic fungi, thereby protecting crops from diseases.
Herbicides
In addition to its antifungal activity, this triazole derivative has been explored for its herbicidal properties. It interferes with the metabolic processes of certain weed species, providing an effective means of weed management in agricultural settings.
Materials Science
Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research into polymer composites containing this compound has shown potential applications in coatings and adhesives.
Nanotechnology
In nanotechnology, this compound is being investigated for its role in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in various chemical reactions.
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in key biological processes, such as DNA synthesis and cell division.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Chloro and fluoro substituents increase the electrophilicity of the aldehyde group, enhancing reactivity in condensations (e.g., with amines or hydrazines) .
- Lipophilicity : Halogenated derivatives (e.g., 3,4-dichlorophenyl) exhibit higher logP values, favoring membrane permeability in biological applications .
Physicochemical Properties
| Property | Target Compound | 1-Phenyl Analogue | 1-(4-Chlorophenyl) Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 235.67 | 187.20 | 221.63 |
| Melting Point | Not reported | ~120–125°C | ~135–140°C |
| Solubility | Moderate in ethanol | High in polar solvents | Low in water |
| Reactivity | Moderate (steric hindrance) | High | High (Cl enhances electrophilicity) |
Biological Activity
1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This triazole derivative has been synthesized and evaluated for various biological activities, including anticancer and antimicrobial effects.
Synthesis
The synthesis of this compound typically involves the cycloaddition reaction between azides and alkynes, a well-established method in triazole chemistry. The compound can be synthesized using various starting materials, including 3-chloro-4-methylphenyl azide and appropriate aldehydes under controlled conditions to yield high purity and yield.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. For example, derivatives of triazoles have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, leading to antiproliferative effects in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | TS inhibition |
| Example Compound | HCT-116 | 2.6 | TS inhibition |
| Example Compound | HepG2 | 1.4 | TS inhibition |
The specific IC50 values for this compound are yet to be fully characterized in published studies but are expected to be competitive based on related compounds.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown promising antimicrobial activity against various pathogens. For instance, compounds derived from the triazole structure have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents.
Case Studies
Several studies have highlighted the biological activity of triazole derivatives:
- Study on Anticancer Activity : A study synthesized various triazole derivatives and evaluated their anticancer activity against different cell lines. The results indicated that certain compounds exhibited significant antiproliferative effects through TS inhibition.
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of triazole derivatives against common bacterial strains. The findings suggested that these compounds could serve as lead structures for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and its biological targets. These computational studies provide insights into binding affinities and potential mechanisms of action.
Q & A
What synthetic strategies are optimal for preparing 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized?
Advanced Research Focus
The synthesis of triazole-carbaldehydes typically involves nucleophilic substitution or cycloaddition reactions. For example, analogous compounds like 1-benzyl-1,2,3-triazole-4-methanol are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxidation . For your target compound:
- Step 1 : Start with 3-chloro-4-methylaniline to prepare the aryl azide intermediate.
- Step 2 : React with propargyl aldehyde under CuAAC conditions to form the triazole core.
- Step 3 : Oxidize the propargyl alcohol intermediate to the aldehyde using MnO₂ or TEMPO/oxone .
Optimization Tips :- Vary catalysts (e.g., Cu(I) vs. Ru(II)) to control regioselectivity.
- Screen solvents (DMF vs. THF) and temperatures to improve yields. Evidence from pyrazole-carbaldehyde syntheses suggests K₂CO₃ as a base catalyst enhances nucleophilic substitution .
How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?
Advanced Research Focus
Conflicts between solution-state (NMR) and solid-state (X-ray) data often arise from dynamic effects or crystal packing. For example, in 1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde derivatives, X-ray data revealed planar triazole rings, while NMR showed rotational flexibility around the C–N bond .
Methodological Approach :
- Perform variable-temperature NMR to detect conformational exchange.
- Use DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries and compare with crystallographic data .
- Analyze Hirshfeld surfaces to assess intermolecular interactions influencing solid-state conformation .
What are the key challenges in characterizing the aldehyde group’s reactivity in this compound?
Advanced Research Focus
The aldehyde group is prone to oxidation or nucleophilic attack, complicating isolation. In 5-chloro-1-methylpyrazole-4-carbaldehyde, stabilization via oxime formation (e.g., O-(4-chlorobenzoyl)oxime) was critical for crystallographic analysis .
Strategies :
- Derivatize the aldehyde with hydroxylamine to form stable oximes for spectroscopic characterization.
- Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation.
- Monitor reaction progress via in situ FTIR to detect aldehyde C=O stretches (~1700 cm⁻¹) .
How can computational methods predict the biological activity of this compound?
Advanced Research Focus
Molecular docking and QSAR models are valuable for activity prediction. For example, methyl 3-amino-1-(3-methylbenzyl)pyrazole-4-carboxylate was evaluated for anti-inflammatory activity using COX-2 docking simulations .
Workflow :
- Generate 3D conformers (e.g., with RDKit) and optimize geometries using Gaussian.
- Dock into target proteins (e.g., kinases or oxidases) via AutoDock Vina.
- Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity) .
What analytical techniques are most effective for quantifying impurities in synthesized batches?
Advanced Research Focus
HPLC-MS and GC-MS are preferred for impurity profiling. In studies of 3-(4-chlorophenyl)-2-thioquinazolinone, reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolved intermediates and byproducts .
Protocol :
- Use a 5 µm C18 column with UV detection at 254 nm.
- For trace impurities (<0.1%), employ high-resolution MS (Q-TOF) with ESI+ mode.
- Compare retention times and fragmentation patterns with synthetic standards .
How do substituents on the triazole ring influence electronic properties and reactivity?
Basic Research Focus
Electron-withdrawing groups (e.g., –Cl, –CF₃) increase electrophilicity at the aldehyde. For 5-methyl-1-phenyltriazole-4-carbaldehyde, Hammett constants (σ) correlated with reaction rates in nucleophilic additions .
Experimental Design :
- Synthesize analogs with varying substituents (e.g., –CH₃, –OCH₃, –NO₂).
- Measure redox potentials via cyclic voltammetry to assess electronic effects.
- Correlate results with DFT-computed LUMO energies .
What strategies mitigate decomposition during long-term storage of this compound?
Applied Research Focus
Aldehydes are hygroscopic and prone to dimerization. For 1-(oxan-2-yl)-3-trifluoromethylpyrazole-5-carbaldehyde, storage under anhydrous conditions (P₂O₅ desiccant) at –20°C preserved stability .
Recommendations :
- Store in amber vials under argon.
- Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation.
- Periodically assess purity via TLC or HPLC .
How can regioselectivity issues in triazole formation be addressed?
Advanced Research Focus
CuAAC typically yields 1,4-regioisomers, but Ru-catalysis favors 1,5-products. For 5-amino-1-(4-fluorophenyl)triazole-4-carboxamide, switching from CuSO₄ to RuCl₃ altered isomer ratios .
Optimization :
- Screen transition-metal catalysts (Cu, Ru, Ag).
- Use microwave irradiation to accelerate reactions and improve selectivity.
- Analyze regiochemistry via NOESY NMR or X-ray .
What are the limitations of current synthetic routes for scaling up to gram-scale production?
Applied Research Focus
CuAAC reagents (e.g., sodium ascorbate) can complicate purification. In 3-methyl-5-aryloxypyrazole-4-carbaldehydes, column chromatography was replaced with recrystallization (ethanol/water) for scalability .
Solutions :
- Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., PEG-400).
- Optimize workup procedures (e.g., aqueous extraction) to minimize chromatography.
- Use flow chemistry for continuous production .
How does the chloro-methyl substitution pattern on the phenyl ring affect bioactivity?
Advanced Research Focus
The 3-Cl,4-CH₃ arrangement enhances lipophilicity, improving membrane permeability. In 3-(4-chlorophenyl)-1-trifluoroethylpyrazole-4-carboxylic acid, this substitution increased COX-2 inhibition by 40% compared to unsubstituted analogs .
Testing Framework :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
